molecular formula C17H15ClN4O2S B2692864 (5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396873-36-1

(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2692864
CAS No.: 1396873-36-1
M. Wt: 374.84
InChI Key: AKMWGJADQXBIKT-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone: [_{{{CITATION{{{_2{5- (5-Chlorothiophen-2-yl)-7- (trifluoromethyl)pyrazolo 1,5-a .... This compound features a thiophene ring substituted with a chloro group, a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety, and a carbonyl group, making it a multifaceted molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure. This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_2{5- (5-Chlorothiophen-2-yl)-7- (trifluoromethyl)pyrazolo 1,5-a ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the chlorine atom or modify the pyrazolo[1,5-a]pyridine ring.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Chlorinated or non-chlorinated derivatives of the pyrazolo[1,5-a]pyridine ring.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: : Its potential as a therapeutic agent is being explored, especially in the context of antitumor and anti-inflammatory activities.

  • Industry: : It may find applications in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one: : Similar pyrazolo[1,5-a]pyridine core but with different substituents.

  • JNJ-42226314: : A related compound with a thiazole ring instead of thiophene and different substituents on the piperazine ring.

These comparisons highlight the uniqueness of (5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-15-5-4-14(25-15)17(24)21-9-7-20(8-10-21)16(23)12-11-19-22-6-2-1-3-13(12)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMWGJADQXBIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(S2)Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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